Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-17-12(16)10-9(13)8-6(2)5-7(3)14-11(8)15-10/h5H,4,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMUKWIUWYZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=C(C=C2C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates. This interaction is crucial in regulating various cellular processes, including cell growth, metabolism, and apoptosis.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to alterations in cell signaling pathways, which can affect cell proliferation and survival. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular metabolism and other vital functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular function. For instance, by inhibiting kinase activity, this compound can prevent the phosphorylation of target proteins, thereby altering their function and downstream signaling pathways. These changes can have significant effects on cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different tissues. For example, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments, where it exerts its biological effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Biological Activity
Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (commonly referred to as EADMP) is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure features a pyrrolo-pyridine core, which is known for various biological activities. This article explores the biological activity of EADMP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 1053660-01-7
- Purity : ≥95% .
EADMP's biological activity is primarily attributed to its interactions with various biomolecular targets. Research indicates that compounds with similar structures often act as inhibitors of specific kinases and enzymes involved in cell signaling pathways. For instance, studies on related pyridine derivatives have shown inhibition of cyclin-dependent kinases (CDKs) and protein kinases associated with cancer progression .
Inhibition Studies
-
Cyclin-Dependent Kinases (CDKs) :
- EADMP has shown potential as a CDK inhibitor. Similar compounds have demonstrated IC₅₀ values in the micromolar range, suggesting a strong inhibitory effect on cell cycle regulation .
- Example : A related compound exhibited an IC₅₀ of 0.36 µM against CDK2, indicating that EADMP may have comparable potency .
-
Antiproliferative Effects :
- Preliminary studies suggest that EADMP may possess antiproliferative properties against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown effective inhibition of proliferation in HeLa and A375 cells .
- Table 1 summarizes the antiproliferative activity observed in various studies:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| EADMP | HeLa | TBD |
| Related Pyridine Derivative | A375 | 0.41 |
| Another Analogue | HCT116 | 1.5 |
Case Studies
Case studies involving similar compounds have highlighted their therapeutic potential:
- Alzheimer's Disease : Research has identified pyrrolo[2,3-b]pyridine derivatives as promising leads for Alzheimer's treatment due to their ability to inhibit kinases involved in neurodegeneration .
- Cancer Therapy : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells through CDK inhibition, showcasing the therapeutic promise of EADMP in oncology .
Safety and Toxicology
EADMP is classified as an irritant; hence, safety precautions should be taken during handling and experimentation . Toxicological evaluations are necessary to ascertain its safety profile for potential therapeutic use.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study highlighted its effectiveness against various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways involved in cell survival and death .
1.2 Immunomodulation
The compound has also been investigated for its immunomodulatory effects. Research has shown that it can target Janus kinase 3 (JAK3), making it a potential candidate for treating autoimmune diseases and conditions characterized by immune dysregulation. By inhibiting JAK3, the compound may help restore normal immune function .
Synthesis and Derivatives
2.1 Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthesis process has been optimized to enhance yield and purity, making it feasible for large-scale production .
2.2 Derivative Development
Researchers have synthesized various derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the ethyl group or the amino substituent have shown varying degrees of biological activity, allowing for the identification of more potent analogs .
Comparison with Similar Compounds
Structural and Electronic Differences
The target compound belongs to the pyrrolo[2,3-b]pyridine family, while analogs include thieno[2,3-b]pyridines (sulfur-containing) and furo[2,3-b]pyridines (oxygen-containing). Key differences lie in the heteroatom, which influences electronic properties, solubility, and reactivity:
Key Observations :
- Thieno analogs exhibit higher molecular weights due to sulfur’s atomic mass. Their electron-rich sulfur atom enhances aromatic stability and influences nucleophilic substitution reactions .
- Pyrrolo derivatives (target compound) likely exhibit distinct hydrogen-bonding capabilities due to the NH group in the pyrrole ring, which may enhance interactions with biological targets.
Thieno[2,3-b]pyridine Derivatives:
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is synthesized via cyclization reactions of precursor amines, yielding diverse derivatives (e.g., pyrazolo and isoxazolo compounds) through diazotization and coupling with thiourea or hydroxylamine .
- Yields for thieno derivatives are typically moderate (60–75%), with purification challenges due to sulfur’s propensity for side reactions .
Pyrrolo[2,3-b]pyridine Derivatives:
- Limited data exist for the target compound, but related pyrrolopyridines (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) are synthesized in ~60% yields via cyclocondensation, suggesting comparable efficiency for the amino-substituted analog .
Furo[2,3-b]pyridine Derivatives:
- Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate is synthesized via similar routes but with lower yields (~50%) due to oxygen’s weaker directing effects in cyclization .
Reactivity and Functionalization
- Thieno derivatives undergo electrophilic substitution at the sulfur-adjacent position, enabling halogenation or alkylation. For example, bromination at the 5-position is facile, yielding bioactive intermediates .
- Pyrrolo derivatives (target compound) are expected to exhibit reactivity at the NH site, allowing for alkylation or acylation to modify solubility or binding affinity.
- Furo derivatives are less reactive toward electrophiles but undergo ring-opening reactions under acidic conditions .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and what reaction conditions are typically employed?
The compound is synthesized via Thorpe-Ziegler cyclization under solid-liquid phase-transfer catalysis (PTC), yielding 21–45% depending on substituents. Key steps include:
- Condensation of β-ketoesters with cyanoacetamide derivatives in basic media (e.g., K₂CO₃).
- Cyclization at 80–100°C using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .
Alternative methods involve heterocyclization of ethyl 3-amino-thieno[2,3-b]pyridine precursors, with yields improved by optimizing solvent polarity (e.g., DMF or ethanol) and reaction time (12–24 hours) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- IR Spectroscopy : Confirm NH₂ (3354–3487 cm⁻¹) and ester C=O (1660 cm⁻¹) groups .
- ¹H NMR : Key signals include aromatic protons (δ 6.70–7.34 ppm), NH₂ (δ 11.22 ppm, broad), and ethyl ester CH₃ (δ 1.2–1.4 ppm) .
- ESI-MS : Molecular ion peaks (e.g., m/z 328.2 [M+1]⁺) validate the molecular formula .
- Melting Point Analysis : Consistency in reported ranges (e.g., 218–222°C) ensures purity .
Advanced: How can researchers address discrepancies in reported yields across different cyclization methods?
Yield variations (e.g., 21% vs. 45%) arise from:
- Catalyst Efficiency : TBAB vs. alternative PTC agents (e.g., PEG-400) .
- Solvent Effects : Polar aprotic solvents (DMF) enhance cyclization kinetics vs. ethanol .
- Temperature Control : Higher temperatures (100°C) may degrade intermediates, reducing yield .
Recommendation : Perform kinetic studies using HPLC to monitor intermediate stability and optimize time-temperature profiles .
Advanced: What strategies are recommended for modifying the pyrrolo[2,3-b]pyridine core to enhance biological activity?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., 4-bromophenyl) at C-6 to improve antimicrobial activity .
- Solubility Optimization : Replace ethyl ester with hydrophilic groups (e.g., sodium carboxylate) while retaining the NH₂ group for hydrogen bonding .
- Structure-Activity Relationship (SAR) : Use docking studies to predict interactions with biological targets (e.g., bacterial DNA gyrase) .
Basic: What safety protocols are recommended for handling this compound?
While specific safety data is limited, general precautions include:
- PPE : Gloves and goggles to avoid skin/eye contact (similar to thieno[2,3-b]pyridine analogs) .
- Ventilation : Use fume hoods due to potential dust formation during weighing .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced: How can computational tools predict reactivity in novel synthetic pathways?
- DFT Calculations : Model transition states for cyclization steps to identify energy barriers .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates .
- In Silico SAR : Predict bioactivity of derivatives using QSAR models trained on pyridine-based libraries .
Basic: What biological activities are documented for this compound, and how are they evaluated?
- Antimicrobial Activity : Tested via agar diffusion (MIC 8–32 µg/mL against S. aureus) using derivatives with diaryl substitutions .
- Enzyme Inhibition : Assessed via fluorometric assays (e.g., sirtuin inhibition at IC₅₀ < 10 µM) .
- Standard Assays : Follow CLSI guidelines for reproducibility .
Advanced: How should researchers analyze unexpected byproducts during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
